molecular formula C10H8F2N2 B1445421 cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile CAS No. 1344145-38-5

cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B1445421
CAS No.: 1344145-38-5
M. Wt: 194.18 g/mol
InChI Key: PYQZBJMJOBGAKX-UHFFFAOYSA-N
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Description

“Cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile” is a chemical compound with the CAS number 1344145-38-5 . It has a molecular formula of C10H8F2N2 and a molecular weight of 194.185 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutane ring with a carbonitrile group (CN), a fluorine atom, and a 3-fluoropyridin-2-yl group attached to it .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 317.0±42.0 °C at 760 mmHg, and a flash point of 145.5±27.9 °C . The exact mass is 194.065552 and the LogP value is 0.38 . The vapour pressure is 0.0±0.7 mmHg at 25°C and the index of refraction is 1.518 .

Scientific Research Applications

Photocycloaddition and Photoisomerization Studies

Research by Schwebel and Margaretha (2000) explored photocycloadditions of carbonitriles to alkenes and alkenynes, highlighting the behavior of compounds like cis-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile in photochemical reactions. They observed selective reactions and product formations, such as cyclobuta derivatives, under specific conditions (Schwebel & Margaretha, 2000).

Stereochemical Analysis

The study by Shao and Ye (2008) focused on the stereoselective synthesis of similar compounds, demonstrating techniques to achieve specific cis- and trans-isomers. This research is crucial for understanding how the stereochemistry of such compounds can be manipulated for desired outcomes (Shao & Ye, 2008).

Structural and Conformational Insights

Research by Reisner et al. (1983) provided detailed structural and conformational analysis of related cyclobutane derivatives. Their work, using X-ray diffraction methods, offers insights into the molecular geometry and bonding characteristics of these compounds (Reisner et al., 1983).

Photocycloaddition Mechanisms

A study by Seki et al. (2002) investigated the photocycloaddition mechanisms of fluorinated compounds, revealing the influence of molecular structure on photoreactivity and product distribution. This research aids in understanding the dynamics of light-induced reactions in similar compounds (Seki et al., 2002).

Addition Reactions and Stereochemistry

Kikkawa et al. (1972) analyzed the addition reactions of bromine to cyclobutene derivatives, which is relevant to the understanding of reaction pathways and stereochemical outcomes in similar fluorinated cyclobutanes (Kikkawa et al., 1972).

Photoreactivity in Aqueous Solutions

The research by Cermola et al. (2009) explored the photoreactivity of triazolopyridinones, including derivatives similar to this compound, in aqueous solutions. Their findings provide insights into the behavior of these compounds under specific light and environmental conditions (Cermola et al., 2009).

Antiviral Activity Studies

Sato and Maruyama (1995) developed a synthesis method for compounds like this compound and tested their antiviral activities, offering insights into potential therapeutic applications (Sato & Maruyama, 1995).

Solvatochromic Analysis and Encapsulation Studies

Mati et al. (2012) conducted a solvatochromic analysis of pyrazoline derivatives, providing valuable information on the behavior of similar cis- and trans- isomers in different media, which is crucial for understanding the molecular interactions and stability of such compounds (Mati et al., 2012).

Properties

IUPAC Name

3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-7-4-10(5-7,6-13)9-8(12)2-1-3-14-9/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQZBJMJOBGAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C#N)C2=C(C=CC=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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